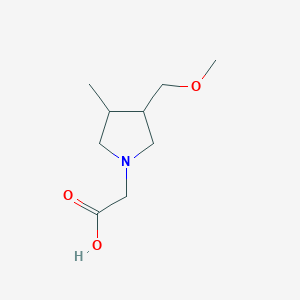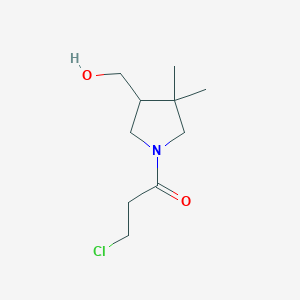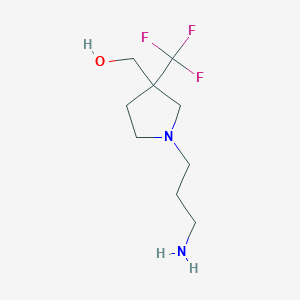
(1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol
説明
(1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol, also known as 3-Aminopropyl-3-trifluoromethylpyrrolidine (3-AP-3-TFP) is an organic compound belonging to the class of pyrrolidines. It has a molecular formula of C6H12F3N2O and a molecular weight of 197.2 g/mol. 3-AP-3-TFP is a colorless liquid at room temperature and has a boiling point of 104-105°C. It is a versatile compound with potential applications in the fields of medicinal chemistry and drug discovery.
科学的研究の応用
3-AP-3-TFP has been studied extensively in the field of medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various biologically active compounds, including inhibitors of the enzyme acetylcholinesterase (AChE). 3-AP-3-TFP has also been used as a template for the synthesis of novel antimalarial agents. In addition, its derivatives have been used as potential inhibitors of the enzyme phosphodiesterase 4 (PDE4).
作用機序
3-AP-3-TFP is a versatile molecule that can interact with various biological targets. It has been shown to interact with the active site of the enzyme AChE, resulting in the inhibition of its activity. The mechanism of action of 3-AP-3-TFP as an AChE inhibitor involves the formation of a covalent adduct between the trifluoromethyl group of 3-AP-3-TFP and the active site of AChE. This adduct then undergoes hydrolysis, resulting in the formation of a stable enzyme-inhibitor complex.
Biochemical and Physiological Effects
The inhibition of AChE by 3-AP-3-TFP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine (ACh) in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders. In addition, 3-AP-3-TFP has been shown to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of the amount of cyclic adenosine monophosphate (cAMP) in the cell. This inhibition can lead to the activation of various physiological processes, such as the release of inflammatory cytokines.
実験室実験の利点と制限
3-AP-3-TFP has several advantages and limitations when used in laboratory experiments. One advantage of 3-AP-3-TFP is its low cost and availability. In addition, it is relatively stable and can be stored for extended periods of time. However, it is also highly toxic and should be handled with caution. Furthermore, it is a volatile compound and should be used with appropriate safety measures.
将来の方向性
There are several potential future directions for 3-AP-3-TFP research. One potential direction is to further explore its potential as an AChE inhibitor and as a template for the synthesis of novel antimalarial agents. In addition, further research could be done to explore its potential as an inhibitor of PDE4 and its effects on cAMP levels. Other potential directions include the exploration of its potential as a drug delivery system, as well as the development of novel derivatives and analogs. Finally, further research could be done to explore its potential applications in the field of medicinal chemistry and drug discovery.
特性
IUPAC Name |
[1-(3-aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c10-9(11,12)8(7-15)2-5-14(6-8)4-1-3-13/h15H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUCPXGHEZZAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



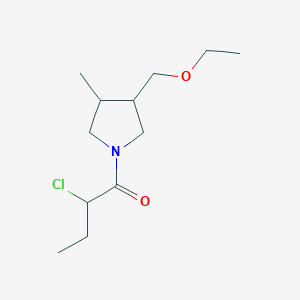





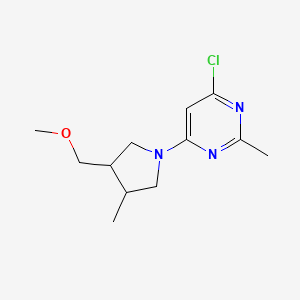
![4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1480005.png)
![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480007.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)
